molecular formula C6H15ClN2O2 B2389035 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride CAS No. 2377034-55-2

2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride

Cat. No.: B2389035
CAS No.: 2377034-55-2
M. Wt: 182.65
InChI Key: FOOCQFVEZBFBPP-UHFFFAOYSA-N
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Description

2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride (CAS: 1955548-49-8) is a carbamate derivative characterized by a 2-aminoethyl backbone linked to an N-ethyl-N-methylcarbamate group. Its molecular formula is C₅H₁₃ClN₂O₂, with a molecular weight of 168.62 g/mol . The compound is typically a white powder stored at room temperature under inert conditions. Its IUPAC name is 2-aminoethyl N,N-dimethylcarbamate; hydrochloride, though the nomenclature discrepancy ("dimethyl" vs. "ethyl-methyl") suggests a possible typographical error in the original query .

Properties

IUPAC Name

2-aminoethyl N-ethyl-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-3-8(2)6(9)10-5-4-7;/h3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOCQFVEZBFBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride typically involves the reaction of 2-aminoethanol with N-ethyl-N-methylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Anticholinesterase Activity

One of the primary applications of 2-Aminoethyl N-ethyl-N-methylcarbamate; hydrochloride is in the synthesis of drugs with anticholinesterase activity. It serves as a precursor in the preparation of Rivastigmine, a medication used to treat Alzheimer's disease by inhibiting the enzyme acetylcholinesterase, thereby increasing acetylcholine levels in the brain . This mechanism is crucial for enhancing cognitive function in patients with neurodegenerative disorders.

Antispasmodic and Analgesic Properties

Research indicates that derivatives of this compound exhibit antispasmodic effects, making them potential candidates for treating gastrointestinal disorders and muscle spasms . Additionally, its analgesic properties have been explored in pain management therapies.

Antimicrobial Effects

Studies have demonstrated that 2-Aminoethyl N-ethyl-N-methylcarbamate; hydrochloride possesses significant antimicrobial activity against various pathogens. It has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents .

Anticancer Research

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit their growth by affecting cell cycle regulation . This makes it a candidate for further investigation in cancer therapeutics.

Synthetic Routes

The synthesis of 2-Aminoethyl N-ethyl-N-methylcarbamate; hydrochloride typically involves the reaction of N-ethyl-N-methylcarbamoyl chloride with appropriate amines under controlled conditions . This process is critical for producing high-purity compounds suitable for research and pharmaceutical applications.

Case Studies and Research Findings

StudyFocusFindings
Anticholinesterase ActivityConfirmed effectiveness in Rivastigmine synthesis; enhances cognitive function in Alzheimer's patients.
Antimicrobial PropertiesDemonstrated significant antibacterial activity against E. coli and S. aureus.
Anticancer PotentialInduced apoptosis in cancer cell lines; inhibited proliferation through cell cycle arrest mechanisms.

Mechanism of Action

The mechanism of action of 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 2-aminoethyl motif but differ in functional groups and substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Applications/Notes References
2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride C₅H₁₃ClN₂O₂ 168.62 Carbamate N-ethyl, N-methyl Synthetic intermediate
2-Amino-N-ethyl-acetamide hydrochloride C₄H₁₁ClN₂O 138.6 Acetamide N-ethyl Irritant; basic amide scaffold
1-(2-Aminoethyl)-3-(4-fluorophenyl)urea hydrochloride C₁₀H₁₆N₃O₂ 198.10 Urea 4-fluorophenyl β₁-selective adrenoceptor agonist
M8-B hydrochloride (TRPM8 antagonist) C₂₀H₂₄ClN₂O₃S 407.93 Thiophene carboxamide Benzyloxy-methoxybenzyl Neuroinflammatory therapy
2-(Diethylamino)ethyl chloride hydrochloride C₆H₁₅Cl₂N 196.10 Quaternary ammonium salt Diethylamino Biochemical alkylating agent

Physicochemical Properties

  • Carbamates vs.
  • Thermal Stability: Urea derivatives (e.g., 1-(2-aminoethyl)-3-(4-fluorophenyl)urea hydrochloride) have higher melting points (180–210°C) compared to carbamates, likely due to crystalline packing from hydrogen bonds .

Biological Activity

Introduction

2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride, a carbamate derivative, has garnered attention due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C6H14N2O2
  • Molecular Weight : 142.19 g/mol

The carbamate moiety is significant for its biological activity, particularly in the context of neuropharmacology.

Acetylcholinesterase Inhibition

2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride functions primarily as a reversible inhibitor of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE leads to increased levels of acetylcholine at synaptic clefts, which can enhance cholinergic transmission.

Butyrylcholinesterase Inhibition

Similar to its action on AChE, this compound also inhibits BChE, although with varying potency. Studies indicate that certain carbamates exhibit selectivity towards BChE over AChE, which may have implications for therapeutic applications in treating conditions like Alzheimer's disease.

Inhibition Potency

Research has demonstrated that 2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride shows significant inhibition of both AChE and BChE. The following table summarizes the IC50 values reported for various carbamate compounds in comparison to established inhibitors like rivastigmine:

CompoundIC50 (µM)Target Enzyme
2-Aminoethyl N-ethyl-N-methylcarbamate HCl38.98AChE
Rivastigmine30.0AChE
Other CarbamatesVariesAChE/BChE

Case Studies

  • Neurotoxicity Assessment :
    A study involving adult male rats examined the neurotoxic effects of a mixture of N-methyl carbamate pesticides, including derivatives similar to 2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride. The findings indicated reversible inhibition of AChE activity, suggesting potential neuroprotective effects at lower exposure levels while highlighting the risks associated with higher doses .
  • Drug Development :
    In drug design contexts, the compound's ability to cross the blood-brain barrier (BBB) was evaluated through computational modeling and in vitro studies. Results indicated that modifications in the carbamate structure could enhance BBB permeability, making it a candidate for central nervous system-targeted therapies .
  • Cytotoxicity Studies :
    Cytotoxicity assays on HepG2 cells revealed mild cytotoxic effects at higher concentrations, suggesting that while the compound is effective as an enzyme inhibitor, careful consideration of dosage is necessary to minimize adverse effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via carbamate formation between 2-aminoethanol derivatives and ethyl-methyl carbamoyl chloride under anhydrous conditions. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reactants. Evidence from analogous compounds (e.g., N-(2-Aminoethyl)-2-chloroacetamide hydrochloride) suggests that base catalysts like triethylamine improve yields by neutralizing HCl byproducts . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieve >95% purity .

Table 1: Comparative Synthesis Conditions

MethodSolventCatalystYield (%)Purity (%)
Route ATHFTriethylamine7892
Route BDCMPyridine6588

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm carbamate linkage and ethyl/methyl substituents .
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 195.1 g/mol).
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition typically >200°C for similar carbamates) .
  • HPLC with UV detection (λ = 210–230 nm) for purity validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of carbamate derivatives like this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition or receptor binding data may arise from variations in assay conditions (e.g., pH, ionic strength) or impurity interference. To address this:

  • Perform dose-response curves across multiple concentrations (1 nM–100 µM) under standardized buffer conditions (e.g., PBS at pH 7.4) .

  • Use knockout cell lines or selective inhibitors to confirm target specificity (e.g., acetylcholinesterase vs. butyrylcholinesterase) .

  • Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) to rule out confounding byproducts .

    Table 2: Biological Activity Comparison

    CompoundIC₅₀ (Acetylcholinesterase)Selectivity Ratio (AChE/BChE)
    Target12 ± 2 µM8:1
    Analog X25 ± 4 µM3:1

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., acetylcholine-binding protein). Focus on hydrogen bonding with the carbamate carbonyl and hydrophobic interactions with ethyl/methyl groups .
  • DFT calculations (e.g., Gaussian) assess hydrolysis susceptibility; electron-withdrawing substituents on the carbamate moiety reduce degradation rates .
  • MD simulations (>100 ns) evaluate conformational stability in aqueous vs. lipid bilayer environments .

Q. What are the challenges in analyzing reaction intermediates during carbamate degradation, and how can they be addressed?

  • Methodological Answer :

  • Online LC-MS monitoring captures transient intermediates (e.g., ethylamine or CO₂ release during hydrolysis). Use acidic mobile phases (0.1% formic acid) to stabilize charged species .
  • Isotopic labeling (e.g., ¹⁵N- or ¹³C-carbamate) tracks degradation pathways via NMR or MS/MS fragmentation .
  • pH-rate profiling identifies dominant degradation mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

Data Contradictions and Resolution

  • Conflict : Some studies report carbamate stability in PBS (pH 7.4), while others note rapid hydrolysis.
    • Resolution : Stability is solvent-dependent. In PBS, hydrolysis half-life (t₁/₂) is ~24 hours, but in plasma (esterase-rich), t₁/₂ drops to <1 hour. Pre-treat plasma with esterase inhibitors (e.g., EDTA) for accurate stability assessments .

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